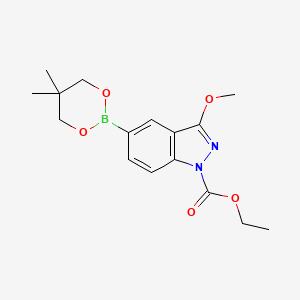
Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxy-1H-indazole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxy-1H-indazole-1-carboxylate is a complex organic compound that features a boron-containing dioxaborinane ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the boron atom within the dioxaborinane ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxy-1H-indazole-1-carboxylate typically involves the formation of the dioxaborinane ring followed by its attachment to the indazole moiety. One common method involves the reaction of 5,5-dimethyl-1,3,2-dioxaborinane with an appropriate indazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can target the indazole ring or the ester group, resulting in the formation of reduced derivatives.
Substitution: The methoxy group on the indazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Reduced indazole derivatives.
Substitution: Substituted indazole derivatives with various functional groups.
科学研究应用
Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxy-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its boron-containing structure.
Industry: It can be used in the production of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxy-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom within the dioxaborinane ring can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Comparison: Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxy-1H-indazole-1-carboxylate is unique due to the presence of the indazole ring, which imparts distinct chemical properties and potential biological activities. In contrast, similar compounds with pyrazole or phenyl rings may exhibit different reactivity and applications. The indazole ring can enhance the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry.
属性
分子式 |
C16H21BN2O5 |
|---|---|
分子量 |
332.2 g/mol |
IUPAC 名称 |
ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxyindazole-1-carboxylate |
InChI |
InChI=1S/C16H21BN2O5/c1-5-22-15(20)19-13-7-6-11(8-12(13)14(18-19)21-4)17-23-9-16(2,3)10-24-17/h6-8H,5,9-10H2,1-4H3 |
InChI 键 |
CZHSWOIYFSCXIU-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)N(N=C3OC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


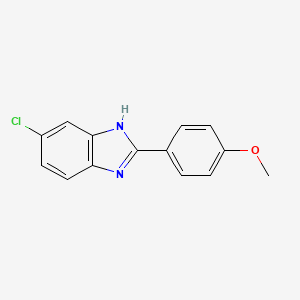

![1-(1H-Benzo[d]imidazol-2-yl)propan-1-one](/img/structure/B15199165.png)
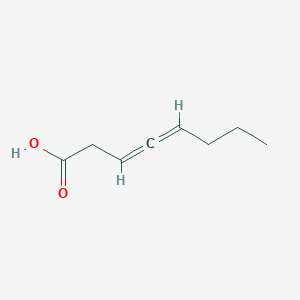

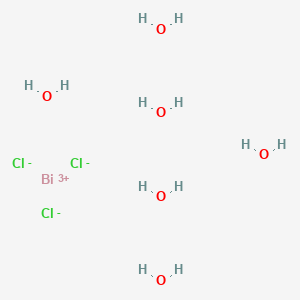
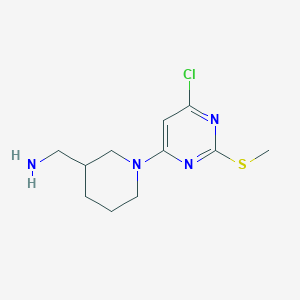
![8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one](/img/structure/B15199195.png)
![5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B15199211.png)
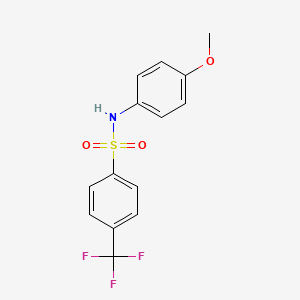
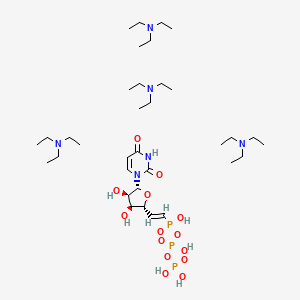
![(1S,3aS,3bS,5aR,9aS,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B15199235.png)
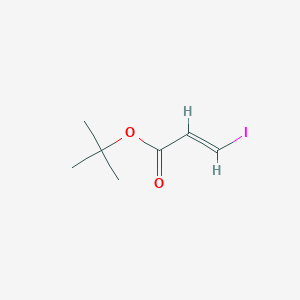
![1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15199242.png)
